molecular formula C12H15NO4 B15323163 3-Hydroxy-3-(2,3,4-trimethoxyphenyl)propanenitrile

3-Hydroxy-3-(2,3,4-trimethoxyphenyl)propanenitrile

Cat. No.: B15323163
M. Wt: 237.25 g/mol
InChI Key: VBFYASSULBMZQS-UHFFFAOYSA-N
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Description

3-Hydroxy-3-(2,3,4-trimethoxyphenyl)propanenitrile is an organic compound with the molecular formula C12H15NO4 It is characterized by the presence of a hydroxy group, a nitrile group, and a trimethoxyphenyl group attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-3-(2,3,4-trimethoxyphenyl)propanenitrile can be achieved through several synthetic routes. One common method involves the reaction of 2,3,4-trimethoxybenzaldehyde with malononitrile in the presence of a base, such as sodium ethoxide, to form the corresponding intermediate. This intermediate is then subjected to a hydrolysis reaction to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in the industrial synthesis include ethanol and methanol, and the reactions are typically carried out under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-3-(2,3,4-trimethoxyphenyl)propanenitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-oxo-3-(2,3,4-trimethoxyphenyl)propanenitrile.

    Reduction: Formation of 3-hydroxy-3-(2,3,4-trimethoxyphenyl)propanamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Hydroxy-3-(2,3,4-trimethoxyphenyl)propanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 3-Hydroxy-3-(2,3,4-trimethoxyphenyl)propanenitrile involves its interaction with specific molecular targets. The hydroxy and nitrile groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The trimethoxyphenyl group can enhance the compound’s binding affinity and specificity towards its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-3-(2,3,4-trimethoxyphenyl)propanoic acid
  • 3-Hydroxy-3-(2,3,4-trimethoxyphenyl)propanamine
  • 3-(2,3,4-Trimethoxyphenyl)propanoic acid

Uniqueness

3-Hydroxy-3-(2,3,4-trimethoxyphenyl)propanenitrile is unique due to the presence of both a hydroxy group and a nitrile group on the same carbon atom, which imparts distinct chemical reactivity and biological activity. The trimethoxyphenyl group further enhances its properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-hydroxy-3-(2,3,4-trimethoxyphenyl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-15-10-5-4-8(9(14)6-7-13)11(16-2)12(10)17-3/h4-5,9,14H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBFYASSULBMZQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(CC#N)O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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